Cas no 13551-83-2 (2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole)
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- Bis(2-methyl-1H-imidazol-1-yl)methanone
- 1,1′-CARBONYLBIS(2-METHYLIMIDAZOLE)
- 1,1-Carbonylbis(2-Methylimidazole)
- Methanone,bis(2-methyl-1H-imidazol-1-yl)-
- bis(2-methylimidazol-1-yl)methanone
- 1,1'-CARBONYLBIS(2-METHYLIMIDAZOLE)
- 2,2'-DIMETHYL-1,1' CARBONYLDIIMIDAZOLE
- 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole
- CS-0242183
- 1H-Imidazole, 1,1'-carbonylbis[2-methyl-
- 1,1'-Carbonylbis(2-methylimidazole), 97%
- 13551-83-2
- AKOS015913685
- EN300-245809
- 1,1/'-Carbonylbis(2-methylimidazole)
- DTXSID40352131
- A854316
- SCHEMBL309967
- FT-0636918
- J-006708
- 2-METHYL-1-(2-METHYLIMIDAZOLE-1-CARBONYL)IMIDAZOLE
- DB-042296
-
- MDL: MFCD00013344
- Inchi: 1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3
- InChI Key: XMFCLBUQBWFZBP-UHFFFAOYSA-N
- SMILES: O=C(N1C=CN=C1C)N1C=CN=C1C
Computed Properties
- Exact Mass: 190.08500
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.7Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 218-220 °C (lit.)
- PSA: 52.71000
- LogP: 1.21280
- Solubility: Not available
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499888-1g |
Bis(2-methyl-1H-imidazol-1-yl)methanone |
13551-83-2 | 95% | 1g |
$83 | 2023-01-02 | |
| Chemenu | CM499888-5g |
Bis(2-methyl-1H-imidazol-1-yl)methanone |
13551-83-2 | 95% | 5g |
$269 | 2023-01-02 | |
| Ambeed | A670727-5g |
Bis(2-methyl-1H-imidazol-1-yl)methanone |
13551-83-2 | 95% | 5g |
$163.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D643190-25g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 25g |
$895 | 2025-02-20 | |
| eNovation Chemicals LLC | D643190-5g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 5g |
$495 | 2025-02-20 | |
| eNovation Chemicals LLC | D643190-10g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 10g |
$685 | 2025-02-20 | |
| eNovation Chemicals LLC | D643190-50g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 50g |
$1175 | 2025-02-20 | |
| eNovation Chemicals LLC | D643190-25g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 25g |
$895 | 2025-02-21 | |
| eNovation Chemicals LLC | D643190-10g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 10g |
$685 | 2025-02-21 | |
| eNovation Chemicals LLC | D643190-5g |
bis(2-methylimidazol-1-yl)methanone |
13551-83-2 | 95% | 5g |
$495 | 2025-02-21 |
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole
Introduction to 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole (CAS No. 13551-83-2)
2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 13551-83-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of multiple functional groups, including a carbonyl moiety and a methyl-substituted imidazole ring, makes this compound a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole features a central imidazole ring substituted at the 1-position with a carbonyl group linked to another imidazole ring at the 2-position, further substituted with a methyl group. This unique arrangement imparts distinct chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development. The compound’s stability under various reaction conditions and its ability to participate in multiple chemical transformations make it an attractive scaffold for medicinal chemists.
In recent years, there has been growing interest in imidazole derivatives due to their reported roles as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The biological activity of 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole has been the subject of several studies aimed at elucidating its mechanism of action and potential therapeutic applications. Preliminary research suggests that this compound may interact with specific biological targets, modulating pathways relevant to disease states.
One of the most compelling aspects of 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole is its role as a building block in the synthesis of more complex molecules. Its structural features allow for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored properties. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for biological activity. The compound’s compatibility with various synthetic methodologies also facilitates its incorporation into more elaborate molecular architectures, enhancing its utility in medicinal chemistry.
The synthesis of 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole involves multi-step organic reactions, often starting from commercially available precursors such as imidazole and methyl ketones. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic chemistry have led to more efficient routes for producing this compound, reducing both cost and environmental impact. These improvements are crucial for enabling broader access to the compound for research purposes.
Recent advancements in computational chemistry have also contributed to the study of 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole. Molecular modeling techniques allow researchers to predict the compound’s behavior in different environments and its interactions with biological targets with greater accuracy. These predictions can guide experimental design, saving time and resources by focusing on the most promising leads. Additionally, computational studies can help identify potential analogs with enhanced activity or reduced toxicity.
The pharmaceutical industry has taken notice of the potential of imидазол derivatives, including 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole, as lead compounds for new drugs. Several companies are currently exploring its applications in treating various diseases, including cancer and infectious disorders. Clinical trials may be underway or planned to evaluate its efficacy and safety profile further. The outcomes of these trials could pave the way for new therapeutic options based on this promising scaffold.
Moreover, the environmental impact of producing and using 2-methyl-1-(2-methyl-1H-imidazole-1-carbonyl)-1H-imidazole is an important consideration. Sustainable synthetic methods are being developed to minimize waste and reduce energy consumption during production. These efforts align with global initiatives aimed at promoting green chemistry principles within the pharmaceutical sector. By adopting eco-friendly practices, researchers can ensure that their work contributes positively to both scientific progress and environmental stewardship.
The future prospects for CAS No 13551-83-2, as it is more commonly referred to in scientific literature, appear bright given its versatile nature and potential applications. Continued research into its biological activity will likely uncover new therapeutic uses or refine existing ones. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible benefits for patients worldwide.
In conclusion, 2-methyl- ional- carbonyl- imidine -imidine (CAS No. 13551 -83 - ) represents a significant advancement in pharmaceutical chemistry. Its unique structure, synthetic accessibility, and reported biological activities make it a valuable tool for researchers seeking novel therapeutic agents. As our understanding of this compound grows, so too does its potential to contribute to medical innovation.
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